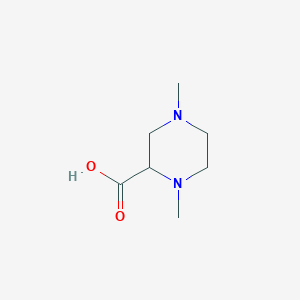
1,4-Dimethylpiperazine-2-carboxylic acid
Descripción general
Descripción
1,4-Dimethylpiperazine-2-carboxylic acid is a chemical compound with the molecular formula C7H14N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been studied extensively. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound has been studied using computational simulations . The research explores the compound’s structural characteristics, vibrational assignments, chemical shifts, electronic properties, donor-acceptor interactions, Mulliken atomic charges, molecular electrostatic potential surface (MESP), and thermodynamic parameters .Chemical Reactions Analysis
The reactions of carboxylic acids like this compound can be categorized into four classes: reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 158.2 .Aplicaciones Científicas De Investigación
X-ray, NMR, and DFT Studies
Research has extensively utilized 1,4-Dimethylpiperazine-2-carboxylic acid and its derivatives in the formation of complexes with other molecules, as evidenced by X-ray diffraction, NMR spectroscopy, and DFT calculations. For example, the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid reveals intricate hydrogen bonding patterns, forming infinite zigzag chains and showcasing the molecule's ability to engage in complex molecular interactions (Dega-Szafran, Katrusiak, & Szafran, 2006).
Supramolecular Architectures
The compound's versatility is further demonstrated in its ability to co-crystallize with N-donor type compounds, resulting in new binary molecular cocrystals. These studies emphasize the compound's role in hydrogen-bonding supramolecular architectures, highlighting its potential in crystal engineering and host-guest chemistry (Wang et al., 2011).
Molecular Recognition
Another fascinating application is in molecular recognition, where 2,2-dimethylbutynoic acid with a pyridone terminus acts as its self-complement in forming intermolecularly hydrogen-bonded dimers. This research showcases the potential for using this compound derivatives in designing new materials and molecules with specific recognition capabilities (Wash, Maverick, Chiefari, & Lightner, 1997).
Hydrogen Bonding and Crystal Engineering
The structural analysis of complexes formed with l-tartaric acid and meso-tartaric acid provides insights into the role of hydrogen bonding in crystal engineering. These studies illustrate how this compound derivatives contribute to the understanding of molecular structures and their applications in designing new materials with desired properties (Dega-Szafran, Katrusiak, & Szafran, 2008; 2009).
Safety and Hazards
The safety information for 1,4-Dimethylpiperazine-2-carboxylic acid indicates that it may cause skin and eye irritation, and may be harmful if swallowed . The safety pictograms associated with this compound include GHS07, and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Propiedades
IUPAC Name |
1,4-dimethylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYACEXPSBVYAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595577 | |
| Record name | 1,4-Dimethylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
58895-88-8 | |
| Record name | 1,4-Dimethylpiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






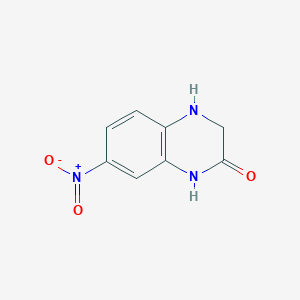
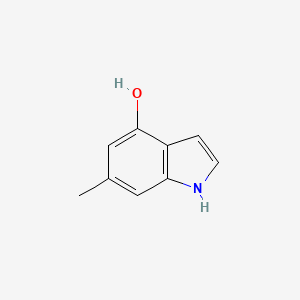


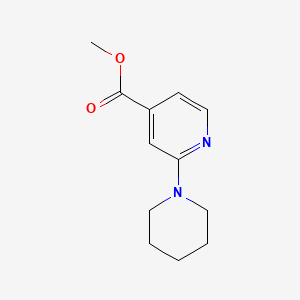
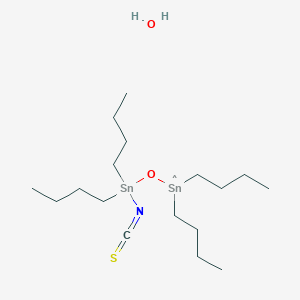

![[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1612083.png)
